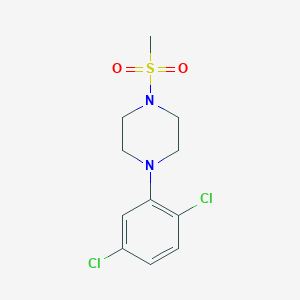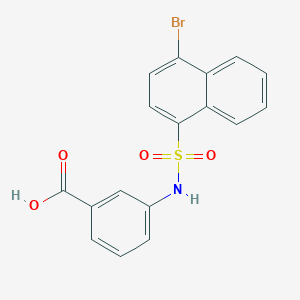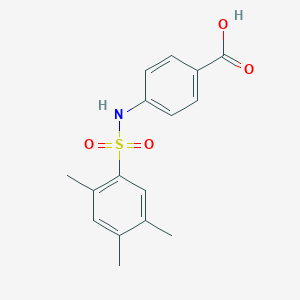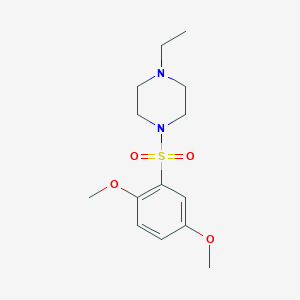
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate, also known as ATPB, is a chemical compound that has been used in scientific research for various applications. It is a sulfonate ester that has a phenyl group attached to it. ATPB has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it has been suggested that 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate interacts with the amino acid residues of proteins and modifies their structure and function. 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been shown to bind to proteins that contain a cysteine residue and modify their activity.
Biochemical and Physiological Effects:
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for long periods of time. However, 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has some limitations for lab experiments. It is highly reactive and can modify the structure and function of proteins non-specifically. This can lead to unwanted effects and make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate. One direction involves the development of new methods for the synthesis of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate. Another direction involves the study of the interaction between 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate and different proteins and biomolecules. This can lead to the development of new drugs and therapies for various diseases. Additionally, the use of 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate in biosensors and other diagnostic tools can be further explored.
Méthodes De Synthèse
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate can be synthesized using different methods. One method involves the reaction of 2-aminophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This method yields 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate as a white solid with a yield of around 50%. Another method involves the reaction of 2-acetamidophenol and 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. This method yields 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate as a white solid with a yield of around 60%.
Applications De Recherche Scientifique
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used in scientific research for various applications. One application involves the study of protein-protein interactions. 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used as a probe to study the interaction between the proteins and other molecules. Another application involves the study of the structure and function of proteins. 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has been used as a tool to modify the structure and function of proteins. 2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate has also been used in the development of biosensors for the detection of biomolecules.
Propriétés
Nom du produit |
2-(Acetylamino)phenyl 2,4,6-trimethylbenzenesulfonate |
|---|---|
Formule moléculaire |
C17H19NO4S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-11-9-12(2)17(13(3)10-11)23(20,21)22-16-8-6-5-7-15(16)18-14(4)19/h5-10H,1-4H3,(H,18,19) |
Clé InChI |
ZTOWZVSGEXIAMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)






![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)